molecular formula C4H5ClFNO3 B055817 1-Chloro-1-fluoro-1-nitrobutan-2-one CAS No. 125013-75-4

1-Chloro-1-fluoro-1-nitrobutan-2-one

Cat. No. B055817
M. Wt: 169.54 g/mol
InChI Key: PCVWGSNPJDIVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-fluoro-1-nitrobutan-2-one (CFNB) is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications. CFNB is a yellowish liquid that is soluble in most organic solvents and has a melting point of -28°C. It is a member of the family of α-halo-α-nitro ketones, which are known for their diverse biological activities. In

Scientific Research Applications

1-Chloro-1-fluoro-1-nitrobutan-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs. 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives have been shown to have antimicrobial, antifungal, and antitumor properties. Studies have also suggested that 1-Chloro-1-fluoro-1-nitrobutan-2-one may have potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 1-Chloro-1-fluoro-1-nitrobutan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition may contribute to 1-Chloro-1-fluoro-1-nitrobutan-2-one's potential as a treatment for Alzheimer's disease. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the activity of certain proteins involved in cell growth and division, which may explain its antitumor properties.

Biochemical And Physiological Effects

1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Chloro-1-fluoro-1-nitrobutan-2-one can induce apoptosis, or programmed cell death, in cancer cells. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the growth of various bacterial and fungal strains. In animal studies, 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Chloro-1-fluoro-1-nitrobutan-2-one is its relatively simple synthesis method, which makes it accessible for laboratory experiments. 1-Chloro-1-fluoro-1-nitrobutan-2-one is also stable and has a long shelf-life, which allows for easy storage and handling. However, 1-Chloro-1-fluoro-1-nitrobutan-2-one is highly reactive and must be handled with care. It is also toxic and can cause skin and eye irritation, so appropriate safety measures must be taken when working with 1-Chloro-1-fluoro-1-nitrobutan-2-one.

Future Directions

There are many potential future directions for research on 1-Chloro-1-fluoro-1-nitrobutan-2-one. One area of interest is in the development of new drugs based on 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives. Researchers may also investigate the use of 1-Chloro-1-fluoro-1-nitrobutan-2-one in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, 1-Chloro-1-fluoro-1-nitrobutan-2-one's antimicrobial properties may make it a promising candidate for use in disinfectants and other antimicrobial products.
Conclusion
In conclusion, 1-Chloro-1-fluoro-1-nitrobutan-2-one is a promising chemical compound that has potential applications in various fields of scientific research. Its unique properties and diverse biological activities make it an attractive candidate for the development of new drugs and other products. While there are some limitations and safety concerns associated with 1-Chloro-1-fluoro-1-nitrobutan-2-one, its advantages and potential benefits make it a compound worth further investigation.

Synthesis Methods

1-Chloro-1-fluoro-1-nitrobutan-2-one can be synthesized through a multistep process from commercially available starting materials. The first step involves the reaction of butanone with sodium nitrite and hydrochloric acid to form 1-nitrobutan-2-one. This intermediate is then reacted with hydrogen fluoride gas to yield 1-fluoro-1-nitrobutan-2-one. Finally, the addition of thionyl chloride and hydrogen chloride leads to the formation of 1-Chloro-1-fluoro-1-nitrobutan-2-one.

properties

CAS RN

125013-75-4

Product Name

1-Chloro-1-fluoro-1-nitrobutan-2-one

Molecular Formula

C4H5ClFNO3

Molecular Weight

169.54 g/mol

IUPAC Name

1-chloro-1-fluoro-1-nitrobutan-2-one

InChI

InChI=1S/C4H5ClFNO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3

InChI Key

PCVWGSNPJDIVMT-UHFFFAOYSA-N

SMILES

CCC(=O)C([N+](=O)[O-])(F)Cl

Canonical SMILES

CCC(=O)C([N+](=O)[O-])(F)Cl

synonyms

2-Butanone, 1-chloro-1-fluoro-1-nitro-

Origin of Product

United States

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